molecular formula C7H6O4 B2630477 5-Acetylfuran-2-carboxylic acid CAS No. 13341-77-0

5-Acetylfuran-2-carboxylic acid

Cat. No.: B2630477
CAS No.: 13341-77-0
M. Wt: 154.121
InChI Key: MVLQSHUTWBHYIU-UHFFFAOYSA-N
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Description

5-Acetylfuran-2-carboxylic acid: is an organic compound with the molecular formula C₇H₆O₄. It is a derivative of furan, a heterocyclic organic compound, and contains both an acetyl group and a carboxylic acid group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Acetylfuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of furan derivatives. For example, the cross-ketonization of methyl 2-furoate with acetic acid over a ZrO₂ catalyst can produce this compound . This reaction typically occurs under continuous-flow, gas-phase conditions at elevated temperatures (around 350°C) to achieve high selectivity and conversion rates.

Industrial Production Methods: Industrial production methods for this compound often involve catalytic processes that optimize yield and purity. The use of transition metal catalysts, such as ZrO₂, is common due to their effectiveness in promoting the desired reactions while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Acetylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-Hydroxymethylfuran-2-carboxylic acid.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5-Acetylfuran-2-carboxylic acid is used as a building block in organic synthesis. Its functional groups allow for the creation of more complex molecules through various chemical reactions .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can serve as intermediates in the synthesis of pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties .

Industry: The compound is also used in the production of bio-based polymers and other materials. Its derivatives, such as furan-2,5-dicarboxylic acid, are valuable for creating sustainable and environmentally friendly products .

Mechanism of Action

The mechanism of action of 5-acetylfuran-2-carboxylic acid and its derivatives depends on their specific applicationsFor example, in biological systems, it may inhibit enzymes or interact with receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-Acetylfuran-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the furan ring. This dual functionality allows for diverse chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes .

Properties

IUPAC Name

5-acetylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLQSHUTWBHYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (27.5 mL, 0.20 mol) in 200 mL of THF at 0° C. was added n-butyllithium (78.5 mL, 0.196 mol; 2.5M in hexanes). The solution was stirred 30 min and was cooled to -78° C. A solution of furoic acid (10.0 g, 0.089 mol) in 100 mL of THF was added and the solution stirred 30 min. To this mixture was added N-methoxy- N-methyl-acetamide (13.8 g, 0.134 mol) in 50 mL of THF. The reaction mixture was warmed to room temperature and stirred 1 h. The mixture was quenched with saturated ammonium chloride solution and the aqueous layer was washed with ether (3×50 mL) to remove impurities. The aqueous layer was acidified with 2M HCl and extracted with ethyl acetate (3×100 mL). The combined organic extract was washed with brine, dried over MgSO4, filtered and evaporated to yield 11.1 g (81%) of 2-acetyl-fur-5-yl carboxylic acid.
Quantity
27.5 mL
Type
reactant
Reaction Step One
Quantity
78.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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